Lead thiosulfate

Description

Properties

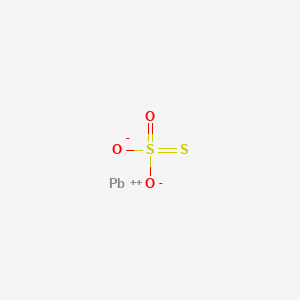

IUPAC Name |

dioxido-oxo-sulfanylidene-λ6-sulfane;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S2.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPGNMBJYBPNHL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbS2O3, O3PbS2 | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897145 | |

| Record name | Lead(II) thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead thiosulfate is a white crystalline solid. Sinks and mixes slowly with water. (USCG, 1999), White solid; [Hawley] | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.03 g/100 cu cm cold water, Soluble in acids and sodium thiosulfate solution | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 5.18 g/cu cm | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

26265-65-6, 13478-50-7 | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026265656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiosulphuric acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42K67499I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point. (USCG, 1999), Decomposes | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Lead Thiosulfate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of lead thiosulfate (B1220275) nanoparticles (PbS₂O₃ NPs). As a novel nanomaterial, dedicated synthesis protocols for lead thiosulfate nanoparticles are not yet established in scientific literature. Therefore, this document outlines a prospective synthesis approach extrapolated from the known aqueous precipitation reaction of bulk this compound and established methodologies for the synthesis of other metal thiosulfate and sulfide (B99878) nanoparticles. The guide details proposed experimental protocols, essential characterization techniques, and the expected physicochemical properties of these nanoparticles, offering a foundational resource for researchers venturing into this unexplored area.

Introduction

Lead-based nanoparticles, particularly lead sulfide (PbS) and lead oxide (PbO), have garnered significant interest for their unique optical and electronic properties.[1] this compound (PbS₂O₃) in its bulk form is a known compound, typically synthesized through the reaction of a soluble lead salt with a thiosulfate salt in an aqueous solution.[2] The synthesis of this compound at the nanoscale, however, remains an uncharted area of materials science. The development of a reliable synthesis method for this compound nanoparticles could unlock new applications in areas such as catalysis, sensing, and biomedicine, leveraging the combined properties of lead and the thiosulfate ligand.

This guide serves as a starting point for the synthesis and characterization of this compound nanoparticles, providing a theoretical framework and practical guidance for their development.

Proposed Synthesis Methodology

The proposed synthesis of this compound nanoparticles is based on a controlled aqueous precipitation reaction between a lead (II) salt precursor and a thiosulfate salt precursor. The key to forming nanoparticles, rather than bulk precipitate, lies in carefully controlling the reaction kinetics through parameters such as precursor concentration, temperature, pH, and the use of capping agents.

Core Chemical Reaction

The fundamental reaction for the formation of this compound is the double displacement reaction between lead nitrate (B79036) (Pb(NO₃)₂) and sodium thiosulfate (Na₂S₂O₃):

Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2 NaNO₃(aq)

In this reaction, the insoluble this compound precipitates out of the solution. To control the size and stability of the resulting nanoparticles, the introduction of a capping agent is crucial to prevent aggregation.

Experimental Protocol: Aqueous Precipitation

This protocol details a proposed method for the synthesis of this compound nanoparticles via aqueous precipitation.

Materials:

-

Lead (II) nitrate (Pb(NO₃)₂)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Polyvinylpyrrolidone (PVP) (or other suitable capping agents like oleic acid, citrate)

-

Deionized water

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stirrer with hotplate

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

pH meter

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of lead (II) nitrate in deionized water.

-

Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

-

Prepare a 1% (w/v) solution of PVP in deionized water.

-

-

Reaction Setup:

-

In a 250 mL beaker, add 100 mL of the PVP solution and place it on a magnetic stirrer.

-

Begin stirring the PVP solution at 400 rpm at room temperature.

-

-

Nanoparticle Precipitation:

-

Slowly, dropwise, add 10 mL of the lead (II) nitrate solution to the stirring PVP solution.

-

Subsequently, add 10 mL of the sodium thiosulfate solution dropwise to the mixture. A white precipitate of this compound nanoparticles should form.

-

Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.

-

-

Purification:

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge the suspension at 8000 rpm for 15 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in deionized water with the aid of ultrasonication.

-

Repeat the centrifugation and washing step two more times with deionized water and once with ethanol to remove unreacted precursors and excess capping agent.

-

-

Final Product:

-

After the final wash, re-disperse the purified this compound nanoparticles in a suitable solvent (e.g., ethanol or water) for storage and characterization.

-

Diagram of the Proposed Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of this compound nanoparticles.

Characterization of this compound Nanoparticles

A thorough characterization is essential to confirm the successful synthesis of this compound nanoparticles and to determine their physicochemical properties.

Structural and Compositional Analysis

-

X-ray Diffraction (XRD): XRD is the primary technique to confirm the crystalline structure of the synthesized nanoparticles. The obtained diffraction pattern should be compared with the standard diffraction pattern of bulk this compound to verify the chemical identity.

-

Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with electron microscopy, EDS will provide the elemental composition of the nanoparticles, confirming the presence of lead, sulfur, and oxygen in the correct stoichiometric ratio.

Morphological and Size Analysis

-

Transmission Electron Microscopy (TEM): TEM images will reveal the morphology (e.g., spherical, rod-like) and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in suspension, providing information about their size distribution and aggregation state.[3]

Optical Properties

-

UV-Visible Spectroscopy: This technique can be used to determine the optical properties of the nanoparticles, such as their absorbance spectrum and band gap energy.

Tabulated Summary of Characterization Techniques

| Technique | Information Obtained | Expected Results for PbS₂O₃ NPs |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity. | Diffraction peaks corresponding to the crystal structure of this compound. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition. | Presence of Pb, S, and O signals. |

| Transmission Electron Microscopy (TEM) | Morphology, size, and size distribution. | Visualization of individual nanoparticles, likely spherical in shape. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in suspension. | A narrow size distribution indicating monodispersity. |

| UV-Visible Spectroscopy | Optical properties and band gap. | An absorbance peak in the UV-Vis region, from which the band gap can be calculated. |

Potential Signaling Pathways and Logical Relationships in Synthesis

The formation of nanoparticles from ionic precursors in solution is governed by the principles of nucleation and growth.

Caption: The logical pathway of nanoparticle formation from precursors.

Conclusion and Future Directions

This technical guide has outlined a proposed methodology for the synthesis of this compound nanoparticles, a novel material with potential for various scientific and technological applications. The provided experimental protocol, based on a controlled aqueous precipitation reaction, offers a solid starting point for researchers. The detailed characterization plan is crucial for verifying the synthesis and understanding the properties of these new nanoparticles.

Future research should focus on optimizing the synthesis parameters, such as precursor concentration, temperature, pH, and the type of capping agent, to achieve fine control over the nanoparticle size, morphology, and stability. Furthermore, exploring the potential applications of this compound nanoparticles in fields like catalysis, sensing, and drug delivery will be a key area of investigation. The successful synthesis and characterization of these nanoparticles will contribute to the expanding library of nanomaterials and their diverse applications.

References

An In-depth Technical Guide to the Solubility of Lead Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of lead(II) thiosulfate (B1220275) (PbS₂O₃), a compound of interest in various chemical and industrial processes. Understanding its solubility characteristics in different solvents is crucial for its application and for managing its environmental and health impacts.

Overview of Lead Thiosulfate

This compound is a white crystalline solid that is sparingly soluble in water.[1][2][3] Its molecular weight is approximately 319.33 g/mol .[1] The compound is known to be sensitive to light and decomposes upon melting.[3][4] Due to the presence of lead, it is classified as a hazardous substance, toxic to aquatic life and harmful to humans upon exposure.[2][5]

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and the presence of other ions in the solution. The available quantitative data is summarized below.

| Solvent | Temperature | Solubility | Ksp (Solubility Product) |

| Water (cold) | Not Specified | 0.03 g / 100 cm³ | 4.0 x 10⁻⁷ |

| Water | 20 °C | 0.03 g / 100 mL (0.3 g/L) | Not Specified |

| Water | 25 °C | 0.02 g / 100 g | Not Specified |

Note on Data: There is some variation in the reported values across different sources, which may be attributed to different experimental conditions. The solubility product constant (Ksp) provides a standardized measure of the equilibrium between the solid compound and its ions in a saturated solution.

Factors Affecting Solubility

Several factors can significantly alter the solubility of this compound in aqueous solutions:

-

Acids: this compound is soluble in acids.[2][3][6] The acidic environment leads to the decomposition of the thiosulfate ion.

-

Sodium Thiosulfate Solutions: The presence of excess thiosulfate ions from a soluble salt like sodium thiosulfate increases the solubility of this compound.[2][3][6] This is due to the formation of soluble complex ions, such as [Pb(S₂O₃)₄]⁶⁻.[4][7] This phenomenon is a deviation from the common ion effect, where an increase in the concentration of one of the ions of a sparingly soluble salt typically decreases its solubility. In this case, the formation of a stable complex ion dominates.

Experimental Protocol for Solubility Determination

A precise determination of this compound's solubility requires a carefully controlled experimental procedure. Below is a generalized protocol based on standard methods for sparingly soluble salts.

Objective: To determine the molar solubility and solubility product (Ksp) of this compound in a specified solvent at a constant temperature.

Materials:

-

Lead(II) thiosulfate (PbS₂O₃), pure solid

-

Solvent of interest (e.g., deionized water)

-

Constant temperature water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters with a fine pore size, such as 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for lead(II) ion concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to an Erlenmeyer flask containing the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature water bath.

-

Agitate the solution continuously (e.g., using a magnetic stirrer or shaker) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the dissolved ions.

-

-

Sample Separation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant liquid. It is critical to avoid transferring any solid particles.

-

Filter the sample immediately using a fine-pore filter to remove any suspended microcrystals.

-

-

Analysis of Lead(II) Ion Concentration:

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of a soluble lead salt (e.g., lead nitrate) of known concentrations.

-

Measure the absorbance (for AAS) or ion counts (for ICP-MS) of the standard solutions to create a calibration curve.

-

Measure the concentration of lead(II) ions in the diluted sample.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of Pb²⁺ in the diluted sample.

-

Account for the dilution factor to calculate the concentration of Pb²⁺ in the original saturated solution. This value represents the molar solubility (s) of this compound.

-

The dissolution equilibrium for PbS₂O₃ is: PbS₂O₃(s) ⇌ Pb²⁺(aq) + S₂O₃²⁻(aq)

-

The solubility product constant is given by: Ksp = [Pb²⁺][S₂O₃²⁻].

-

Since the dissolution of one mole of PbS₂O₃ produces one mole of Pb²⁺ and one mole of S₂O₃²⁻, [Pb²⁺] = [S₂O₃²⁻] = s.

-

Therefore, Ksp = s².

-

Visualization of Experimental Workflow

// Node Definitions with specified color palette and high contrast prep [label="Preparation of\nSaturated Solution", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; equil [label="Equilibration\n(Constant Temperature)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; sep [label="Solid-Liquid Separation\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; analysis [label="Analysis of [Pb²⁺]\n(e.g., AAS/ICP-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; calc [label="Calculation of\nSolubility and Ksp", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; result [label="Final Solubility Data", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges to define the workflow prep -> equil [color="#5F6368"]; equil -> sep [color="#5F6368"]; sep -> analysis [color="#5F6368"]; analysis -> calc [color="#5F6368"]; calc -> result [color="#5F6368"]; }

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | PbS2O3 | CID 33446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (CAS: 502-87-4) - Liliputions NYC [liliputians-nyc.com]

- 6. chembk.com [chembk.com]

- 7. inorganic chemistry - Analysis of cations using sodium thiosulphate - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lead Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the thermal decomposition of lead thiosulfate (B1220275) (PbS₂O₃). The information presented is collated from available scientific literature and is intended to serve as a valuable resource for professionals in research and development. This document details the proposed decomposition pathway, the experimental methodologies used to elucidate this mechanism, and the key intermediates and final products.

Core Decomposition Mechanism

The thermal decomposition of lead thiosulfate is a complex process that proceeds through a series of steps involving bond rupture, radical formation, and the eventual formation of stable lead compounds. The overall reaction leads to an equimolar mixture of lead sulfide (B99878) (PbS) and lead sulfate (B86663) (PbSO₄)[1]. The decomposition is understood to occur in two principal stages[1].

The proposed mechanism is initiated by the rupture of the sulfur-sulfur bond within the thiosulfate ion, a process that is facilitated by thermal energy. This initial step is considered to be more complex than a simple homolytic cleavage, involving the simultaneous formation of a sulfur-lead bond[1]. The presence of lead sulfide (PbS) has been observed to enhance the reaction rate, indicating a topochemical character for the decomposition process[1].

The key steps in the proposed decomposition mechanism are as follows:

-

Initiation: The process begins with the heteropolar breaking of the sulfur-sulfur bond in this compound, leading to the formation of a lead-sulfur bond and a sulfur trioxide radical anion.

-

Intermediate Formation: The highly reactive sulfur trioxide radical anion then interacts with another molecule of this compound. This step is believed to be responsible for the formation of an intermediate species and ultimately yields lead sulfate, one of the final solid products.

-

Radical Decay and Gaseous Product Formation: The intermediate species subsequently decays, leading to the formation of sulfur dioxide radicals (SO₂⁻) and atomic sulfur. The SO₂⁻ radicals are experimentally detectable via Electron Spin Resonance (ESR) spectroscopy[1].

-

Final Product Formation: The sulfur dioxide radicals and atomic sulfur then react further to form the final neutral products, including gaseous sulfur dioxide (SO₂) and solid lead sulfide (PbS)[1].

The S-shaped kinetic curves observed in thermogravimetric experiments suggest that the reaction is autocatalytic, with the formation of the highly conductive lead sulfide phase facilitating charge transfer at the reactant-product interface, thereby accelerating the decomposition[1].

Experimental Protocols

The elucidation of the thermal decomposition mechanism of this compound has been achieved through the application of several key analytical techniques. The following sections detail the methodologies cited in the relevant literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to study the mass loss of this compound as a function of temperature, providing insights into the decomposition stages.

-

Instrumentation: A vacuum thermobalance is utilized for the analysis[1].

-

Sample Preparation: Powdered this compound is used as the sample.

-

Experimental Conditions:

-

Data Analysis: The degree of decomposition versus time is plotted to obtain kinetic curves. S-shaped curves are indicative of a topochemical and autocatalytic process[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and to track the formation and disappearance of intermediate species during the decomposition process.

-

Instrumentation: A UR-10 spectrophotometer equipped with a thermocell is used for the analysis[1].

-

Sample Preparation: Samples are prepared by pressing this compound powder with potassium bromide (KBr) at a pressure of 10 t cm⁻² to form a pellet[1].

-

Experimental Conditions: Spectra are recorded at various temperatures to monitor the changes in the chemical bonding.

-

Key Observations: A characteristic absorption band at 1070 cm⁻¹, appearing as a shoulder on the main sulfur-oxygen bond vibration band (1180-1200 cm⁻¹), is observed during the decomposition. The appearance and subsequent disappearance of this band are correlated with the decomposition rate and are attributed to the formation of an intermediate species with a weaker oxygen-sulfur bond[1].

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a crucial technique for the detection and identification of radical intermediates formed during the decomposition.

-

Instrumentation: A Bruker ER-200D spectrometer is employed for the measurements[1].

-

Sample Preparation: A sample of this compound is heated in situ.

-

Experimental Conditions:

-

Key Findings: An ESR signal with a g-factor of 2.010 is detected, which is identified as the SO₂⁻ radical anion, providing direct evidence for the presence of this intermediate in the decomposition pathway[1].

X-ray Phase Analysis (X-ray Diffraction - XRD)

XRD is used to identify the crystalline phases of the solid reactant, intermediates, and final products.

-

Methodology: X-ray diffraction patterns of the solid residues at different stages of the thermal decomposition are recorded.

-

Key Findings: This technique confirms that the final solid product of the thermal decomposition of this compound is an equimolar mixture of lead sulfide (PbS) and lead sulfate (PbSO₄)[1].

Mass Spectrometry (MS)

Mass spectrometry is utilized to analyze the gaseous products evolved during the thermal decomposition.

-

Methodology: The gaseous species produced during the heating of this compound are introduced into a mass spectrometer for analysis.

-

Key Findings: Mass spectrometric analysis confirms the formation of atomic sulfur and sulfur dioxide as gaseous products of the decomposition[1].

Quantitative Data

The available scientific literature provides limited quantitative data on the thermal decomposition of this compound. The primary quantitative value reported is the activation energy for the initial stage of the decomposition.

| Parameter | Value | Technique | Reference |

| Activation Energy (Stage 1) | 22 kcal/mol | Thermogravimetric Analysis | [1] |

Note: Further detailed quantitative data, such as specific decomposition temperatures and mass loss percentages from TGA/DTA curves, are not extensively reported in the reviewed literature.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway of this compound and the workflow of the experimental analysis.

References

An In-Depth Technical Guide to the Crystallography and XRD Analysis of Lead Thiosulfate (PbS₂O₃)

Abstract: This technical guide provides a comprehensive overview of the crystallographic properties and X-ray diffraction (XRD) analysis of lead thiosulfate (B1220275) (PbS₂O₃). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the synthesis, structural characterization, and analysis of this inorganic compound. The document outlines experimental protocols for synthesis and XRD, presents crystallographic data in a structured format, and utilizes visualizations to illustrate key workflows and structural concepts.

Introduction

Lead(II) thiosulfate (PbS₂O₃) is an inorganic compound that appears as a white crystalline solid.[1][2][3] It is sparingly soluble in water but dissolves in acids and sodium thiosulfate solutions.[2][4] Understanding the solid-state properties, particularly the crystal structure and phase purity, is critical for its application in various scientific and industrial contexts. X-ray diffraction (XRD) is the primary analytical technique for determining these characteristics. This guide details the crystallographic parameters of lead thiosulfate and provides a standard methodology for its synthesis and subsequent XRD analysis.

Synthesis of this compound Crystals

The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous solution. The protocol below describes a common and effective method.

Experimental Protocol: Aqueous Precipitation

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble lead salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), in deionized water.

-

Prepare a separate solution of a soluble thiosulfate salt, such as sodium thiosulfate (Na₂S₂O₃) or calcium thiosulfate (CaS₂O₃), in deionized water.[5]

-

-

Precipitation:

-

Slowly add the thiosulfate solution to the lead nitrate solution under constant stirring. A white precipitate of this compound will form immediately.

-

The reaction is: Pb²⁺(aq) + S₂O₃²⁻(aq) → PbS₂O₃(s).

-

Slightly boiling the solution can yield a white precipitate; however, prolonged boiling may cause decomposition, turning the precipitate gray.[5]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the solid product from the supernatant via decantation and subsequent filtration.[5]

-

Wash the collected precipitate several times with deionized water to remove any unreacted ions.

-

-

Drying:

-

Dry the purified this compound precipitate in a vacuum oven at a low temperature to prevent thermal decomposition.[5] The final product should be a fine, white crystalline powder.

-

Crystallographic Properties of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. It crystallizes in the orthorhombic system, which is characterized by three unequal axes that are all perpendicular to each other. The detailed crystallographic data are summarized in Table 1.[1]

Table 1: Crystallographic Data for this compound (PbS₂O₃)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c a (No. 61) |

| Lattice Parameters | |

| a | 7.1801 Å |

| b | 6.9197 Å |

| c | 16.1154 Å |

| α, β, γ | 90° |

| Source | Christensen, A. N. et al. (1991)[1] |

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction (PXRD) is an essential technique for confirming the identity and assessing the phase purity of the synthesized this compound. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ).

4.1 Experimental Protocol for Powder XRD

The following protocol outlines typical parameters for collecting a powder XRD pattern of this compound.[6]

-

Sample Preparation: The dried, crystalline this compound powder is finely ground using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects. The powder is then mounted onto a sample holder.

-

Instrumental Setup and Data Collection: The data is collected using a powder diffractometer with the parameters specified in Table 2.

Table 2: Representative Experimental Parameters for Powder XRD Analysis

| Parameter | Setting |

|---|---|

| Radiation Source | Cu Kα1 (λ = 1.54060 Å) |

| Tube Voltage | 40 kV |

| Tube Current | 30 mA |

| Scan Range (2θ) | 20° - 70° |

| Step Size | 0.02° |

| Counting Time per Step | 30 s |

| Temperature | 25 °C (Room Temperature) |

4.2 Data Interpretation

The resulting XRD pattern is a plot of intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the material's crystal structure. By comparing the experimental pattern to a reference pattern from a crystallographic database (such as the one derived from the data in Table 1), the phase purity of the synthesized sample can be confirmed. Table 3 illustrates how the resulting data would be presented.

Table 3: Representative XRD Peak Data Presentation for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Peak 1 | Value 1 | Value 1 |

| Peak 2 | Value 2 | Value 2 |

| Peak 3 | Value 3 | Value 3 |

| ... | ... | ... |

(Note: This table is a template. Actual peak positions and intensities are determined experimentally.)

Visualization of Workflow and Crystal Structure

Visual diagrams are crucial for understanding complex scientific processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental crystallographic properties of this compound.

Caption: Workflow from synthesis to XRD analysis of this compound.

Caption: Key crystallographic features of this compound.

Conclusion

This compound is a crystalline solid with a well-defined orthorhombic crystal structure.[1] Its synthesis can be reliably performed via aqueous precipitation, and its structural identity and purity can be unequivocally confirmed using powder X-ray diffraction. The methodologies and data presented in this guide provide a foundational resource for scientists and researchers working with this compound, ensuring accurate characterization and facilitating its use in further research and development activities.

References

- 1. This compound | PbS2O3 | CID 33446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound [chemister.ru]

- 4. LEAD(II) THIOSULFATE | 13478-50-7 [chemicalbook.com]

- 5. wholesale Lead(II) thiosulfate Crystalline - FUNCMATER [funcmater.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Stability and Reactivity of Lead Thiosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of lead thiosulfate (B1220275) (PbS₂O₃). The information is intended to support research and development activities where this compound may be encountered or utilized.

Chemical and Physical Properties

Lead thiosulfate is an inorganic compound with the molecular formula PbS₂O₃. It is a white, crystalline solid that is sparingly soluble in water. The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | PbS₂O₃ | |

| Molecular Weight | 319.33 g/mol | |

| Appearance | White crystalline solid | |

| Density | 5.18 g/cm³ | |

| Solubility in Water | Slightly soluble | |

| Solubility Product (Ksp) | 4.0 x 10⁻⁷ | |

| Decomposition Temperature | 250 °C | |

| Reactivity | Strong reducing agent |

Stability

Thermal Stability

This compound is unstable upon heating and decomposes at approximately 250 °C. The thermal decomposition is a key aspect of its stability profile and proceeds via a complex mechanism.

Aqueous Stability

This compound has low solubility in water, as indicated by its solubility product constant (Ksp) of 4.0 x 10⁻⁷. In aqueous solutions, it is susceptible to decomposition in the presence of acids.

Reactivity

Reactivity with Acids

This compound reacts with acids, leading to its decomposition. This reaction produces elemental sulfur and sulfur dioxide gas.

Redox Reactions

As a compound containing the thiosulfate ion, this compound acts as a reducing agent and will react with oxidizing agents.

Experimental Protocols

Synthesis of Lead(II) Thiosulfate

This protocol describes the preparation of lead(II) thiosulfate by precipitation from aqueous solutions of lead(II) nitrate (B79036) and sodium thiosulfate.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

-

Prepare a 0.1 M solution of sodium thiosulfate by dissolving the appropriate amount of Na₂S₂O₃·5H₂O in deionized water.

-

Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for 10-15 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the collected this compound in a drying oven at a temperature below 100 °C to avoid decomposition.

Quantitative Analysis: Complexometric Titration of Lead

This protocol outlines the determination of the lead content in a sample of this compound using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Materials:

-

This compound sample

-

Standardized 0.01 M EDTA solution

-

Nitric acid (HNO₃), concentrated

-

Ammonia solution (NH₃)

-

Eriochrome Black T indicator

-

Buffer solution (pH 10)

-

Burette, pipette, and conical flasks

Procedure:

-

Accurately weigh a small amount of the this compound sample and dissolve it in a minimal amount of concentrated nitric acid. This will decompose the thiosulfate and bring the lead into solution as Pb²⁺.

-

Carefully dilute the solution with deionized water.

-

Add the pH 10 buffer solution to adjust the pH of the solution.

-

Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.

-

Titrate the solution with the standardized 0.01 M EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.

-

Record the volume of EDTA solution used.

-

Calculate the percentage of lead in the sample based on the stoichiometry of the Pb²⁺-EDTA complexation reaction.

Visualizations

Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed mechanism for the thermal decomposition of this compound, which involves the initial breaking of the sulfur-sulfur bond.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Synthesis and Analysis

This diagram outlines the general workflow for the synthesis of this compound followed by its quantitative analysis.

Caption: Workflow for the synthesis and analysis of this compound.

An In-depth Technical Guide on the Historical Applications of Lead Thiosulfate in Science

Introduction

Lead thiosulfate (B1220275) (PbS₂O₃) is an inorganic compound that, while known to chemists for centuries, has a history marked by niche and often theoretical applications rather than widespread scientific use. Unlike its more famous counterpart, sodium thiosulfate (Na₂S₂O₃), which became indispensable in the development of photography as a fixing agent, lead thiosulfate's role in the annals of science is far more circumscribed. This technical guide provides a comprehensive overview of the known historical applications of this compound, focusing on its synthesis, properties, and the limited but intriguing instances of its use in photography, explosives, and analytical chemistry.

Core Properties of this compound

This compound is a white crystalline solid that is poorly soluble in water. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | PbS₂O₃ |

| Molar Mass | 319.32 g/mol |

| Appearance | White crystals |

| Density | 5.18 g/cm³ |

| Solubility in Water | 0.02 g/100 g at 25°C |

| Decomposition Temp. | 250°C |

Historical Synthesis of this compound

The most commonly cited historical method for the synthesis of this compound is through the double displacement reaction between a soluble lead salt, typically lead nitrate (B79036) (Pb(NO₃)₂), and a solution of sodium thiosulfate.

Experimental Protocol: Synthesis of this compound

This protocol is based on historical accounts of the interaction between lead nitrate and sodium thiosulfate solutions.[1][2][3]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium thiosulfate (Na₂S₂O₃·5H₂O)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare the Reactant Solutions:

-

Prepare a dilute aqueous solution of lead(II) nitrate. The exact concentration is not critical, but a 0.1 M solution is a reasonable starting point.

-

Prepare a separate dilute aqueous solution of sodium thiosulfate, also at approximately 0.1 M.

-

-

Precipitation:

-

Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution while stirring continuously.

-

A white precipitate of this compound will form immediately according to the reaction: Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2NaNO₃(aq)

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the solid this compound from the supernatant by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities, such as unreacted salts or sodium nitrate.

-

-

Drying:

-

Carefully dry the collected this compound. Historical methods would have involved air drying or drying in a desiccator. It is important to avoid high temperatures, as this compound can decompose upon heating.[4]

-

Historical Applications in Science

Despite its straightforward synthesis, this compound did not find widespread application in science. Its historical uses are limited and often secondary to other, more effective compounds.

Photography: A Studied but Minor Role

While sodium thiosulfate was the cornerstone of photographic fixing, lead salts, including this compound, were explored for their potential in toning and modifying photographic emulsions.[1] Some historical accounts suggest that lead was used in combination with gold in combined fixing-toning baths to produce purple tones in photographic prints.[5] However, these applications were not widespread, and this compound never supplanted sodium thiosulfate as a primary fixing agent.

Analytical Chemistry: Formation of Complex Salts

An interesting historical application of this compound is found in 19th-century analytical chemistry. It was observed that while this compound is insoluble in water, it dissolves in an excess of sodium thiosulfate solution.[6] This is due to the formation of a complex double salt of lead and sodium thiosulfate. An 1886 article in The Chemical News noted that from this complex solution, lead is not precipitated by common reagents like sulfates or chlorides.[6] This property could have been exploited in qualitative analysis to separate lead from other metals that would precipitate under these conditions.

Explosives: A Proposed but Uncommon Ingredient

There is historical mention of this compound being used in conjunction with potassium chlorate (B79027) in certain explosive mixtures.[7] These formulations were proposed for their specific properties, but the available literature suggests that they did not come into widespread use. The inherent toxicity and instability of lead compounds likely limited their practical application in this field, especially when safer and more reliable alternatives were available.

The historical scientific applications of this compound are few and far between, especially when compared to other thiosulfate salts. While it was a known chemical entity with a straightforward synthesis, its practical use was limited to niche areas. It was studied in photography, had interesting properties relevant to analytical chemistry, and was even considered as a component in explosives. However, in each of these fields, it was ultimately overshadowed by more effective, stable, or safer alternatives. This guide serves to illuminate the limited but specific historical roles of this chemical, providing a clear picture of its place in the history of science.

References

- 1. This compound | PbS2O3 | CID 33446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. wholesale Lead(II) thiosulfate Crystalline - FUNCMATER [funcmater.com]

- 4. This compound [chemister.ru]

- 5. researchgate.net [researchgate.net]

- 6. upload.wikimedia.org [upload.wikimedia.org]

- 7. bulletpicker.com [bulletpicker.com]

An In-depth Technical Guide on the Natural Occurrence and Mineral Forms of Lead Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and mineral forms of lead thiosulfate (B1220275). The information is tailored for researchers, scientists, and professionals in drug development who may encounter or have an interest in the properties and characterization of this rare inorganic compound.

Introduction to Lead Thiosulfate

Lead(II) thiosulfate, with the chemical formula PbS₂O₃, is a white crystalline solid that is sparingly soluble in water.[1][2] While it can be synthesized in the laboratory, its natural occurrence is exceptionally rare.[3][4][5] The thiosulfate ion (S₂O₃²⁻) itself is an oxyanion of sulfur and is known to form complexes with various transition metals.[3] The formation of thiosulfate in natural environments can occur through the oxidation of sulfide (B99878) minerals or the hydrolysis of elemental sulfur.[3][6]

Natural Occurrence and Mineral Forms

Currently, the only known naturally occurring mineral form of this compound is sidpietersite .[3]

2.1. Sidpietersite: The Sole Natural this compound Mineral

Sidpietersite is a very rare secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.[7][8] It was first identified from a single specimen collected from the Tsumeb Mine in Namibia.[7][8]

-

Discovery : The mineral was named in honor of Sidney Pieters for his significant contributions to Namibian mineralogy.[7][9][10] The type specimen was found on a matrix of galena and sphalerite, associated with smithsonite, zincite, greenockite, and quartz.[8]

-

Formation : Sidpietersite is interpreted as a secondary mineral formed from the oxidation of galena (PbS).[8][10] It is considered the last mineral to form in its paragenetic sequence.[8]

A summary of the key physical and chemical properties of sidpietersite is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of Sidpietersite

| Property | Value |

| Color | Colorless, beige, cream white[7][9][10] |

| Lustre | Vitreous, Earthy[9][10] |

| Hardness (Mohs) | 1 - 2[9][10] |

| Vickers Hardness | VHN₂₅=57 - 67 kg/mm ²[9][10] |

| Tenacity | Sectile[7][9][10] |

| Specific Gravity | 6.765 (Calculated)[9] |

| Density | 6.765 g/cm³ (Calculated)[9] |

| Cleavage | Distinct on {011}[7] |

| Fracture | Irregular/Uneven[9] |

| Streak | Cream-colored, off-white, white[9] |

| Transparency | Transparent, Opaque[9][10] |

Table 2: Crystallographic Data for Sidpietersite

| Property | Value |

| Crystal System | Triclinic[9][10] |

| Class (H-M) | 1 - Pinacoidal[9] |

| Space Group | P1[9] |

| Unit Cell Parameters | a = 7.455(2) Å, b = 6.496(2) Å, c = 11.207(4) Åα = 114.33(2)°, β = 89.65(2)°, γ = 88.68(2)°[9] |

| Unit Cell Volume | 495.60 ų (Calculated)[9] |

Table 3: Elemental Composition of Sidpietersite (Ideal Formula)

| Element | Symbol | % Weight |

| Lead | Pb | 82.31%[9] |

| Oxygen | O | 11.12%[9] |

| Sulfur | S | 6.37%[9] |

| Hydrogen | H | 0.20%[9] |

Experimental Protocols for Characterization

While the provided search results do not contain detailed step-by-step experimental protocols, they allude to the standard methods used for mineral characterization. The following outlines a generalized workflow for the identification and characterization of a potential this compound mineral like sidpietersite.

3.1. Sample Preparation and Initial Examination

-

Macroscopic Examination : Initial visual inspection of the specimen to note its color, lustre, habit (form), and association with other minerals.

-

Microscopic Examination : Use of a stereomicroscope for a more detailed examination of the mineral's morphology and its relationship with the matrix.

-

Sample Extraction : Careful extraction of a small, pure sample of the target mineral for further analysis, avoiding contamination from associated minerals.

3.2. Physical Properties Determination

-

Hardness : Determined by scratch tests using minerals of known hardness (Mohs scale).

-

Specific Gravity : Measured using a microbalance with a specific gravity kit or calculated from the unit cell parameters obtained from X-ray diffraction.

-

Optical Properties : For transparent to translucent fragments, optical properties such as refractive indices can be determined using the immersion method with a petrographic microscope.

3.3. Chemical Composition Analysis

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) : Often attached to a scanning electron microscope (SEM), this technique provides a qualitative and semi-quantitative analysis of the elemental composition of the mineral.

-

Electron Probe Microanalysis (EPMA) : This method yields accurate quantitative chemical analysis of the elemental composition.

3.4. Structural Analysis

-

Powder X-ray Diffraction (PXRD) : This technique is used to obtain a diffraction pattern that is unique to the crystalline structure of the mineral. This pattern can be compared to databases for identification.

-

Single-Crystal X-ray Diffraction (SCXRD) : This is the definitive method for determining the crystal structure, including the unit cell dimensions and space group.[11] The structure of sidpietersite was resolved using this technique.[8]

3.5. Spectroscopic Analysis

-

Raman Spectroscopy : This non-destructive technique can be used to identify the presence of the thiosulfate anion and other functional groups within the mineral structure.[8]

Visualization of Experimental Workflow

The logical flow of experiments for the identification and characterization of a potential this compound mineral is depicted in the following diagram.

Caption: Experimental workflow for mineral identification.

Conclusion

The natural occurrence of this compound is confined to the exceptionally rare mineral sidpietersite. This guide has summarized the known properties of this mineral and outlined the standard experimental procedures for the characterization of such materials. For professionals in research and drug development, understanding the fundamental chemistry and analytical techniques applied to such rare inorganic compounds can provide valuable insights into the behavior of lead and thiosulfate ions in various systems. The detailed data presented in the tables and the logical workflow diagram offer a quick and comprehensive reference for this unique mineral.

References

- 1. This compound | PbS2O3 | CID 33446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Thiosulfate - Wikipedia [en.wikipedia.org]

- 4. wholesale Lead(II) thiosulfate Crystalline - FUNCMATER [funcmater.com]

- 5. nanochemazone.com [nanochemazone.com]

- 6. Sulfur geochemistry of hydrothermal waters in Yellowstone National Park: I. The origin of thiosulfate in hot spring waters [pubs.usgs.gov]

- 7. Sidpietersite Mineral Data [webmineral.com]

- 8. tmn.fas.harvard.edu [tmn.fas.harvard.edu]

- 9. mindat.org [mindat.org]

- 10. mindat.org [mindat.org]

- 11. mindat.org [mindat.org]

Spectroscopic Properties of Lead Thiosulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lead thiosulfate (B1220275) (PbS₂O₃). Due to the limited availability of direct spectroscopic data for solid lead thiosulfate in the public domain, this guide synthesizes information from related compounds, theoretical principles, and available data on this compound complexes. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound is an inorganic compound with the chemical formula PbS₂O₃. It is a white, crystalline solid that is sparingly soluble in water. The thiosulfate anion (S₂O₃²⁻) possesses unique structural and bonding characteristics that give rise to distinct spectroscopic signatures. Understanding these properties is crucial for its identification, characterization, and potential applications in various scientific and industrial fields, including as an intermediate in chemical syntheses and its potential, albeit historically limited, use in photography.

Synthesis of this compound

This compound can be synthesized via a precipitation reaction by combining aqueous solutions of a soluble lead(II) salt, such as lead nitrate (B79036) (Pb(NO₃)₂), with a soluble thiosulfate salt, like sodium thiosulfate (Na₂S₂O₃).

A typical synthesis protocol is as follows:

-

Prepare a dilute aqueous solution of lead(II) nitrate.

-

Separately, prepare a stoichiometric equivalent aqueous solution of sodium thiosulfate.

-

Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring.

-

A white precipitate of this compound will form.

-

The precipitate can be collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under vacuum.

A water-soluble this compound complex, sodium tetrathiosulfatoplumbate(II) hexahydrate (Na₆[Pb(S₂O₃)₄]·6H₂O), has also been synthesized and studied.[1]

Crystallographic Properties

X-ray diffraction studies have been conducted to determine the crystal structure of this compound. This data is fundamental to interpreting its vibrational spectroscopic properties.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.63 Å |

| b | 8.81 Å |

| c | 8.95 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman)

The thiosulfate ion (S₂O₃²⁻) has C₃ᵥ symmetry and is expected to exhibit six fundamental vibrational modes. These modes are both infrared and Raman active. The approximate frequency ranges for these modes in various thiosulfate salts are summarized in the table below.

| Vibrational Mode | Assignment | Approximate Frequency (cm⁻¹) | Spectroscopic Activity |

| ν₁(A₁) | S-O symmetric stretch | 995 - 1025 | IR, Raman (strong, polarized) |

| ν₂(A₁) | S-S stretch | 400 - 470 | IR, Raman (strong, polarized) |

| ν₃(A₁) | SO₃ symmetric bend (umbrella) | 620 - 680 | IR, Raman (medium, polarized) |

| ν₄(E) | S-O asymmetric stretch | 1100 - 1180 | IR, Raman (strong, depolarized) |

| ν₅(E) | SO₃ asymmetric bend (rocking) | 530 - 550 | IR, Raman (medium, depolarized) |

| ν₆(E) | S-S-O bend | 330 - 360 | IR, Raman (medium, depolarized) |

Expected Infrared (IR) Spectrum of this compound: The IR spectrum of solid this compound is expected to be dominated by strong absorptions corresponding to the S-O stretching vibrations. The ν₄ (asymmetric S-O stretch) would likely appear as a strong, broad band in the 1100-1180 cm⁻¹ region. The ν₁ (symmetric S-O stretch) should be observable as a strong band around 1000 cm⁻¹. The S-S stretching vibration (ν₂) is expected in the 400-470 cm⁻¹ range and may be of weaker intensity. The various bending modes will appear at lower frequencies.

Expected Raman Spectrum of this compound: In the Raman spectrum, the symmetric S-O stretch (ν₁) is anticipated to be a very strong and sharp, polarized band, making it a characteristic feature for the identification of the thiosulfate ion. The S-S stretch (ν₂) should also be prominent and polarized. The asymmetric S-O stretch (ν₄) will likely be a strong, depolarized band. The lower frequency bending modes will also be present with varying intensities.

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of this compound are of interest for understanding its electronic structure and photochemistry.

Solid-State (Diffuse Reflectance UV-Vis): While specific diffuse reflectance spectra for solid this compound were not found in the surveyed literature, lead(II) compounds are typically white, suggesting they do not absorb significantly in the visible region. Any absorption would be expected in the ultraviolet region, likely arising from charge transfer transitions between the lead(II) cation and the thiosulfate anion.

Aqueous Solution: In aqueous solutions, this compound can form various complexes. The UV-Vis spectrum of the Na₆[Pb(S₂O₃)₄]·6H₂O complex has been reported, though the specific absorption maxima are not detailed in the available abstract.[1] Generally, aqueous solutions of thiosulfate salts exhibit a strong absorption band in the UV region, typically around 215-220 nm, which is attributed to an n → σ* transition within the thiosulfate ion. The presence of lead(II) ions and the formation of complexes may lead to shifts in this absorption band and the appearance of new charge-transfer bands.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, based on standard laboratory practices for inorganic compounds, the following methodologies would be appropriate.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound in the mid-infrared region (4000-400 cm⁻¹).

Methodology (KBr Pellet Technique):

-

Sample Preparation: Dry the this compound sample thoroughly to remove any adsorbed water, which can interfere with the spectrum.

-

Grind a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline this compound powder on a microscope slide or in a capillary tube.

-

Data Acquisition:

-

Place the sample on the stage of a Raman microscope.

-

Focus the laser (e.g., 532 nm or 785 nm) onto the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

UV-Vis Spectroscopy (Diffuse Reflectance for Solids)

Objective: To obtain the electronic absorption spectrum of solid this compound.

Methodology:

-

Sample Preparation: Mix the finely powdered this compound sample with a non-absorbing, highly reflective matrix such as barium sulfate (B86663) (BaSO₄) or magnesium oxide (MgO).

-

Data Acquisition:

-

Place the sample mixture in a sample holder designed for diffuse reflectance measurements.

-

Use an integrating sphere accessory in a UV-Vis spectrophotometer.

-

Record the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Use the pure reflective matrix as a reference.

-

The reflectance data (R) can be converted to absorbance-like data using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound sample.

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

References

An In-Depth Technical Guide to Lead(II) Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) thiosulfate (B1220275) (PbS₂O₃) is an inorganic compound of interest in various chemical and industrial applications. This guide provides a comprehensive overview of its chemical properties, safety information, synthesis, and toxicological profile, with a particular focus on the molecular mechanisms relevant to researchers and drug development professionals. Due to its lead content, this compound exhibits significant toxicity, and a thorough understanding of its characteristics is crucial for safe handling and potential application studies.

Chemical Identification and Properties

There is some discrepancy in the literature and databases regarding the primary CAS number for lead(II) thiosulfate. The most frequently cited and credible CAS numbers are 13478-50-7 and 26265-65-6 [1][2]. Another CAS number, 502-87-4, is sometimes associated with lead thiosulfate, but this appears to be an error as it is also linked to p-quinomethane, a compound with a different chemical formula (C₇H₆O). For the purposes of this guide, both 13478-50-7 and 26265-65-6 should be considered when searching for information on lead(II) thiosulfate.

Lead(II) thiosulfate is a white crystalline solid that is poorly soluble in water but will dissolve in the presence of acidic solutions or sodium thiosulfate solutions[3][4]. It is known to decompose upon heating[3].

Table 1: Physical and Chemical Properties of Lead(II) Thiosulfate

| Property | Value | Source(s) |

| Molecular Formula | PbS₂O₃ | [5] |

| Molecular Weight | 319.33 g/mol | [1] |

| Appearance | White crystalline solid | [3][4] |

| Density | 5.18 g/cm³ | [3][4] |

| Melting Point | Decomposes | [3] |

| Water Solubility | Poorly soluble | [3][4] |

| Solubility | Soluble in acids and sodium thiosulfate solutions | [3][4] |

Safety Data Sheet Information

Hazard Identification

Lead(II) thiosulfate is a hazardous substance due to its lead content. It is harmful if swallowed or inhaled and is toxic to aquatic life[1][6].

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H332: Harmful if inhaled[1]

-

H360: May damage fertility or the unborn child[1]

-

H373: May cause damage to organs through prolonged or repeated exposure[1]

-

H400: Very toxic to aquatic life[1]

Table 2: Toxicological Data for Inorganic Lead

| Parameter | Value | Species | Source(s) |

| OSHA PEL (TWA) | 0.05 mg/m³ (as Pb) | Human | [7] |

| NIOSH REL (TWA) | 0.05 mg/m³ (as Pb) | Human | [7] |

| NIOSH IDLH | 100 mg/m³ (as Pb) | Human | [7] |

| Aquatic Toxicity (TLm) | 0.34 ppm (as Pb) / 48-hour | Sticklebacks and coho salmon | [6] |

First Aid Measures

-

Inhalation: Move the person to fresh air. Call for medical aid[6].

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water.

-

Ingestion: If swallowed, and the victim is conscious, have them drink water or milk and induce vomiting. Seek immediate medical attention[6].

Handling and Storage

-

Handling: Avoid contact with the solid or dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator[6].

-

Storage: Store in a cool, dry place out of direct sunlight[6].

Experimental Protocols

Synthesis of Lead(II) Thiosulfate

A detailed, peer-reviewed experimental protocol for the synthesis of lead(II) thiosulfate is not widely available. However, the general method involves a precipitation reaction between a soluble lead salt and a soluble thiosulfate salt[1][2][5].

General Procedure:

-

Preparation of Solutions: Prepare aqueous solutions of lead(II) nitrate (B79036) (Pb(NO₃)₂) and sodium thiosulfate (Na₂S₂O₃).

-

Precipitation: Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of lead(II) thiosulfate will form[5]. The reaction is as follows: Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2NaNO₃(aq)

-

Isolation and Purification: The precipitate can be isolated by filtration. It should then be washed with deionized water to remove any soluble impurities[5].

-

Drying: The purified lead(II) thiosulfate should be dried in a vacuum to prevent decomposition[5]. It is noted that prolonged boiling of the solution may cause the precipitate to turn gray[5].

Caption: Experimental workflow for the synthesis of lead(II) thiosulfate.

Molecular Toxicology and Signaling Pathways

The toxicity of lead(II) thiosulfate is primarily attributed to the lead(II) ion (Pb²⁺). A key mechanism of lead's toxicity is its ability to interfere with the biological functions of essential divalent cations, particularly calcium (Ca²⁺).

Lead ions can mimic calcium ions and bind to various calcium-binding proteins, leading to the disruption of normal cellular signaling pathways. Two important targets are calmodulin (CaM) and protein kinase C (PKC)[8].

-